molecular formula C12H8FNO3 B13101015 1-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13101015
M. Wt: 233.19 g/mol
InChI Key: PBBAMCVOTRGZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features the 2-oxo-1,2-dihydropyridine-3-carboxylic acid core, a privileged structure known for its versatile binding capabilities and presence in pharmacologically active molecules . The incorporation of a 2-fluorophenyl substituent on the pyridone nitrogen is a strategic modification that can fine-tune the compound's electronic properties, lipophilicity, and overall binding affinity for biological targets, making it a valuable building block for developing novel therapeutic agents. This scaffold is extensively utilized in the synthesis of kinase inhibitors . Molecular modeling studies on analogous structures demonstrate that the 2-oxo-1,2-dihydropyridine core can form crucial hinge-binding interactions with kinase enzymes, such as a hydrogen bond with the backbone of a methionine residue . The 1,3-dicarbonyl system and the carboxylic acid group provide additional vectors for interaction with enzyme active sites. Researchers can leverage this compound to develop potent and selective inhibitors for receptor tyrosine kinases, including the MER and AXL families, which are prominent targets in oncology for their roles in cancer progression and immune modulation . Beyond oncology, the 2-pyridone motif is a key structural element in several classes of antibiotics . It mimics the pharmacophore of fluoroquinolones, allowing derivatives to interact with bacterial enzymes like DNA gyrase. Studies on similar 2-pyridone-3-carboxylic acid derivatives have shown potent activity against Gram-positive bacteria, such as Staphylococcus aureus , by inhibiting DNA gyrase through interactions with residues like Ser84 and Glu88 in the GyrA subunit . This makes the compound a promising precursor for creating new antimicrobial agents to address the growing challenge of antibiotic resistance. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H8FNO3

Molecular Weight

233.19 g/mol

IUPAC Name

1-(2-fluorophenyl)-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C12H8FNO3/c13-9-5-1-2-6-10(9)14-7-3-4-8(11(14)15)12(16)17/h1-7H,(H,16,17)

InChI Key

PBBAMCVOTRGZNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C(C2=O)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthesis via Aminomethylidene Meldrum’s Acid Derivatives and Cyanothioacetamide

One established route involves the heterocyclization of an aminomethylidene derivative of Meldrum’s acid with cyanothioacetamide in ethanol under stirring conditions. The key steps are:

  • Preparation of 2,2-dimethyl-5-(2-fluorophenylamino)methylene-1,3-dioxane-4,6-dione as the aminomethylidene Meldrum’s acid derivative.
  • Reaction of this compound (0.01 mol) with cyanothioacetamide (0.01 mol) in 10 mL ethanol for 24 hours.
  • Acidification of the reaction mixture with concentrated hydrochloric acid to pH 5, maintained for 3 hours to precipitate the product.
  • Filtration and washing yield the pyridine-3-carboxylic acid derivative with yields around 68–74%.

This method produces the dihydropyridine ring system with the 2-fluorophenyl substituent on the nitrogen and a carboxylic acid at the 3-position.

Hydrolysis of Ethoxy-Substituted Intermediates

Another approach involves the synthesis of ethoxy-substituted dihydropyridine derivatives followed by hydrolysis to the carboxylic acid:

  • Starting from 4-ethoxy-1-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate intermediates.
  • Treatment with lithium hydroxide monohydrate in an ethanol-water mixture at 70 °C for 3 hours or more.
  • Concentration of the solvent followed by acidification with 1N hydrochloric acid at 0 °C to pH 2.0.
  • Filtration and drying yield the target carboxylic acid with high yield (approximately 84%).

This method is advantageous for obtaining high purity and yield, leveraging mild hydrolysis conditions.

Isoxazole Ring Expansion Strategy

A more recent synthetic innovation uses Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates to access 4-oxo-1,2-dihydropyridine-3-carboxylates:

  • Preparation of isoxazole precursors by cycloaddition of nitrile oxides to propargyl halides, followed by cyanation and esterification.
  • Treatment with molybdenum hexacarbonyl induces ring expansion, forming the dihydropyridine core.
  • This method allows the introduction of various aryl substituents, including fluorophenyl groups, at defined positions.
  • Yields vary from moderate to good (37–46% for methyl esters).

Though this method is more complex, it provides structural diversity and access to substituted derivatives potentially including 1-(2-fluorophenyl) analogs.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield (%) Notes
Aminomethylidene Meldrum’s acid + cyanothioacetamide Aminomethylidene Meldrum’s acid derivative, cyanothioacetamide Ethanol, 24 h, acidification pH 5 68–74 Simple, direct cyclization
Hydrolysis of ethoxy-substituted intermediate 4-Ethoxy-1-(2-fluorophenyl) dihydropyridine ester, LiOH·H2O EtOH/H2O, 70 °C, 3 h, acidification pH 2 84 High yield, mild conditions
Mo(CO)6-mediated ring expansion of isoxazoles Methyl 2-(isoxazol-5-yl)-3-oxopropanoates, Mo(CO)6 Reflux in xylene, molecular sieves 37–46 Allows diverse substitution patterns

Research Findings and Notes

  • The aminomethylidene Meldrum’s acid approach is efficient for preparing the core structure with good regioselectivity and moderate yields.
  • Hydrolysis of ethoxy intermediates provides a practical route to the acid with high yields and purity, suitable for scale-up.
  • The isoxazole ring expansion method is innovative but involves more synthetic steps and moderate yields; it allows access to a wider variety of substituted dihydropyridines.
  • Reaction monitoring by NMR and thin-layer chromatography (TLC) is essential for optimizing yields and purity.
  • Acidification steps are critical to precipitate the carboxylic acid product and avoid side reactions.
  • Temperature control during hydrolysis and acidification impacts product yield and crystallinity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its ability to bind to enzymes and receptors, while the keto and carboxylic acid groups facilitate its reactivity. The compound may inhibit or activate specific pathways, depending on its structure and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Fluorination Effects

1-(3-Fluorophenyl)- and 1-(4-Fluorophenyl)- Analogs
  • Molecular Formula: C₁₂H₈FNO₃ (MW: 233.20) for both isomers .
  • The 4-fluorophenyl analog (para position) maximizes resonance effects, which could enhance electron-withdrawing properties and influence binding to hydrophobic pockets in enzymes .
1-(3,4-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
  • Molecular Formula: C₁₃H₉F₂NO₃ (MW: 265.21) .
  • Key Features :
    • The 3,4-difluorobenzyl group introduces two electronegative fluorine atoms, increasing lipophilicity and possibly improving blood-brain barrier penetration.
    • The benzyl linker adds flexibility, which may enhance binding to conformational dynamic targets .
1-(2-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
  • Molecular Formula: C₁₃H₁₀FNO₃ (MW: 247.22) .

Alkyl vs. Aryl Substituents

1-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
  • Molecular Formula: C₁₄H₁₃NO₃ (MW: 243.26) .
  • Ethyl substitution may stabilize van der Waals interactions in hydrophobic enzyme pockets.
1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
  • Molecular Formula: C₇H₅F₂NO₃ (MW: 189.12) .
  • Features :
    • The difluoromethyl group is highly electronegative, mimicking carboxylic acid isosteres, which could enhance metabolic stability.
    • Lower molecular weight suggests improved solubility but reduced binding affinity compared to bulkier analogs.
SARS-CoV-2 Main Protease (Mpro) Inhibition
  • 1-(2-Fluorophenyl) Analog : Docking studies reveal hydrogen bonds with GLN 189 (1.56 Å) and LEU 141 (1.93 Å), with a Glide score of -7.45 kcal/mol .
  • 1-[(1-Methyl-piperidin-2-ylmethyl)-carbamoyl]-methyl Derivative : Exhibits stronger binding (Glide score: -7.89 kcal/mol) due to additional interactions with GLU 166 and HIS 164 .
  • Implications : Fluorine enhances polar interactions, while bulkier substituents (e.g., piperidinyl) improve hydrophobic contacts.
Decarboxylation Reactivity
  • The hydroxyl group in 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is critical for decarboxylation, a reaction absent in deoxy or methoxy-protected analogs .
  • Target Compound : The ortho-fluorine may stabilize the carboxylate group, reducing unintended decarboxylation compared to hydroxylated analogs.

Biological Activity

1-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound with notable pharmaceutical potential due to its unique structural features. The presence of a fluorine atom, along with a carboxylic acid functional group and a diketone moiety, enhances its biological activity, making it an interesting subject for medicinal chemistry research.

Chemical Structure and Properties

The compound's molecular formula is C12H8FNO3, with a molecular weight of approximately 233.20 g/mol. Its structure consists of a pyridine ring substituted with a fluorophenyl group and a carboxylic acid functional group. The chemical reactivity is attributed to the carboxylic acid and diketone functionalities, allowing for diverse chemical transformations.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antitumor Activity : Compounds in this class have shown the ability to inhibit tumor cell proliferation. The fluorine substituent may enhance binding affinity to cancer-related targets.
  • Antimicrobial Properties : Several derivatives have demonstrated effectiveness against various pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is crucial in drug development.

Interaction Profiles

Understanding the interaction profiles of this compound with biological macromolecules is essential for optimizing its therapeutic efficacy. Studies suggest interactions with:

  • Receptors : Potential modulation of receptor activity due to structural similarities with known ligands.
  • Enzymes : Inhibition or activation of key metabolic enzymes involved in disease pathways.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct biological activities influenced by substituent variations:

Compound NameMolecular FormulaBiological Activity
6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acidC12H8FNO3Antitumor and antimicrobial properties
6-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acidC12H8FNO3Similar antimicrobial activity
5-(5-Carboxy-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acidC12H8FNO4Enhanced solubility

The unique placement of the fluorine atom in this compound may confer distinct pharmacological properties compared to its analogs.

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of this compound and its derivatives:

  • Antitumor Efficacy : A study demonstrated that analogs of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance, one derivative showed an IC50 of 0.22 μM in inhibiting cell growth in the SJSA-1 cell line .
  • Antimicrobial Activity : Another investigation highlighted the compound's potential as an antimicrobial agent, showing effective inhibition of bacterial growth in vitro .
  • Mechanistic Studies : Research into the mechanism of action revealed that the compound interacts with specific targets within cancer cells, leading to apoptosis and cell cycle arrest .

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